Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 10-methyl-6,11-dihydro-5H-benzo[a]carbazole-9-carboxylate is a complex organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their diverse applications in various fields such as optoelectronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10-methyl-6,11-dihydro-5H-benzo[a]carbazole-9-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The process may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 10-methyl-6,11-dihydro-5H-benzo[a]carbazole-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 10-methyl-6,11-dihydro-5H-benzo[a]carbazole-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of ethyl 10-methyl-6,11-dihydro-5H-benzo[a]carbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: Known for its kinase inhibitor properties.
6,11-dihydro-5H-benzo[a]carbazole: A simpler analog with different functional groups.
Uniqueness
Ethyl 10-methyl-6,11-dihydro-5H-benzo[a]carbazole-9-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
5610-76-4 |
---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl 10-methyl-6,11-dihydro-5H-benzo[a]carbazole-9-carboxylate |
InChI |
InChI=1S/C20H19NO2/c1-3-23-20(22)14-10-11-16-17-9-8-13-6-4-5-7-15(13)19(17)21-18(16)12(14)2/h4-7,10-11,21H,3,8-9H2,1-2H3 |
InChI Key |
JLKWYAHTRPHIID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)C3=C(N2)C4=CC=CC=C4CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.